molecular formula C15H20BrN3O3 B1396732 tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate CAS No. 1049022-93-6

tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B1396732
CAS No.: 1049022-93-6
M. Wt: 370.24 g/mol
InChI Key: YDSKRDZTYXESNQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl ester group, a bromopyridine moiety, and a piperazine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is utilized in the development of new drugs. Its derivatives have shown potential in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored for various applications .

Comparison with Similar Compounds

Biological Activity

tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20BrN3O
  • Molecular Weight : 342.23 g/mol
  • CAS Number : 331767-56-7

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties, such as this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that piperazine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. In one study, related piperazine compounds showed minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL against M. tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A related study highlighted that certain piperazine derivatives exhibited cytotoxic effects against several cancer cell lines. For example, compounds derived from piperazine demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that the structural modifications in piperazine derivatives can significantly influence their biological activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. The presence of the bromopyridine moiety is believed to enhance binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding. This is crucial for the compound's efficacy in inhibiting enzymes or pathways involved in disease processes .

Study on Antitubercular Activity

A systematic evaluation of piperazine derivatives revealed that certain modifications led to improved antitubercular activity. The study reported that compounds with specific substituents on the piperazine ring displayed lower IC50 values, indicating higher potency against M. tuberculosis strains .

Evaluation of Cytotoxicity

In a comparative analysis of various piperazine derivatives, researchers found that this compound exhibited moderate cytotoxicity against cancer cell lines, highlighting the importance of structural features in enhancing biological activity . The results were promising enough to warrant further investigation into its potential as a lead compound for drug development.

Summary Table of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialInhibition of M. tuberculosis
AnticancerInduction of apoptosis in cancer cells
Mechanism of ActionBinding affinity enhancement due to bromopyridine moiety

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-12(16)17-11/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSKRDZTYXESNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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